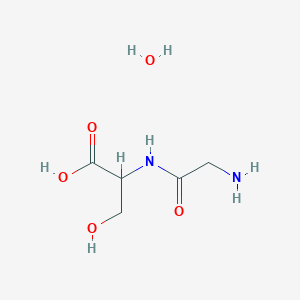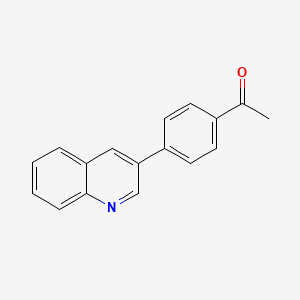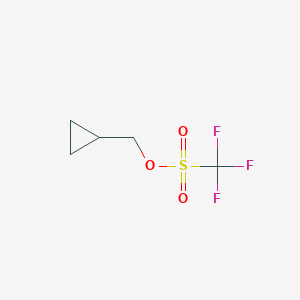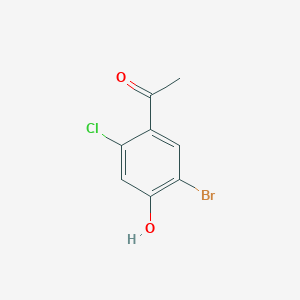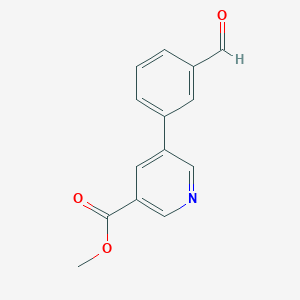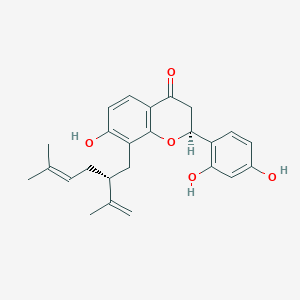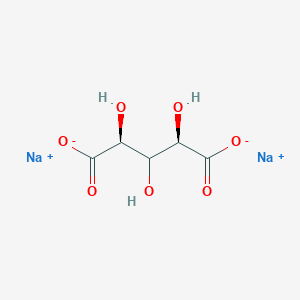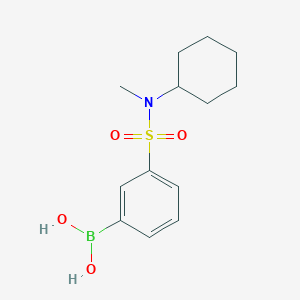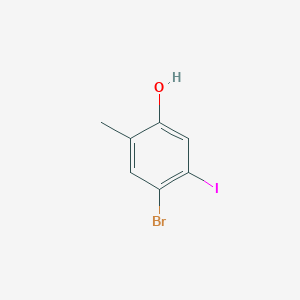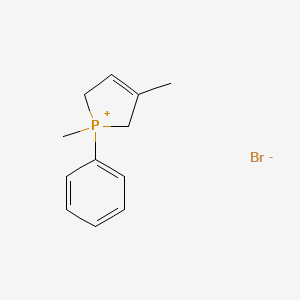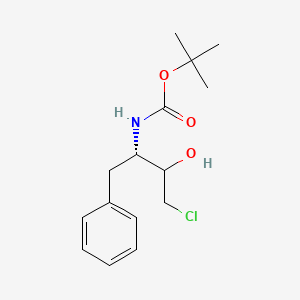
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center, which is further substituted with a phenyl group, a hydroxyl group, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The starting material, (2S)-4-chloro-3-hydroxy-1-phenylbutan-2-amine, is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate.
Curtius Rearrangement: The acyl azide intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of an isocyanate derivative.
Trapping of the Isocyanate: The isocyanate derivative is then trapped with tert-butyl alcohol to yield the final product, this compound.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler analogue used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Methyl carbamate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
tert-Butyl ((2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its chiral center and the presence of multiple functional groups, which provide diverse reactivity and potential applications in various fields of research and industry. Its ability to act as a protecting group while also participating in other chemical reactions makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H22ClNO3 |
|---|---|
Molekulargewicht |
299.79 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13?/m0/s1 |
InChI-Schlüssel |
GFGQSTIUFXHAJS-UEWDXFNNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(CCl)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



